![molecular formula C21H18O3 B6411583 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261995-93-0](/img/structure/B6411583.png)
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95%
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Overview
Description
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% (4-BPMB), is a compound derived from benzyloxybenzoic acid, a type of aromatic acid. It is a white crystalline solid with a melting point of 151-153°C and a molecular weight of 254.3 g/mol. 4-BPMB is a versatile compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is used in the synthesis of various drugs, in the manufacture of cosmetics, and in the production of certain types of plastics. It is also used in laboratory experiments as a reagent or catalyst.
Mechanism of Action
The mechanism of action of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% is not fully understood. However, it is believed that the compound may act as a catalyst in certain reactions. In addition, it may also act as a reagent in certain reactions, allowing the formation of a desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it is believed that the compound may have some effects on the nervous system. In addition, it may also have some effect on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments include its high purity (95%) and its ready availability. It is also relatively inexpensive and easy to handle. The main limitation of using 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its low solubility in water.
Future Directions
Future research on 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% could focus on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis and other fields. Additionally, research could be conducted on the synthesis of new derivatives of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% and on the development of more efficient and cost-effective methods for its synthesis. Furthermore, research could be conducted on the potential toxicity of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95%, as well as its potential uses in the manufacture of cosmetics and plastics. Finally, research could be conducted on the development of new methods for the detection and quantification of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% in various samples.
Synthesis Methods
The synthesis of 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% can be accomplished through several methods. One method involves the reaction of benzyloxybenzoic acid with p-toluenesulfonic acid in the presence of anhydrous sodium sulfate. This reaction yields 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% in a yield of 95%. Another method involves the reaction of benzyloxybenzoic acid with p-toluenesulfonic acid, followed by the addition of a catalytic amount of sulfuric acid. This reaction yields 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% in a yield of 80-85%.
Scientific Research Applications
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% has a variety of applications in scientific research. It has been used as a reagent in the synthesis of various drugs, such as the anticonvulsant drug lamotrigine. It has also been used as a reagent in the synthesis of other compounds, such as the anti-inflammatory drug ibuprofen. 4-(2-Benzyloxyphenyl)-3-methylbenzoic acid, 95% has also been used in the synthesis of certain types of plastics and in the manufacture of cosmetics.
properties
IUPAC Name |
3-methyl-4-(2-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-13-17(21(22)23)11-12-18(15)19-9-5-6-10-20(19)24-14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMQIGNLAQZHIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692182 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Benzyloxyphenyl)-3-methylbenzoic acid | |
CAS RN |
1261995-93-0 |
Source
|
Record name | 2'-(Benzyloxy)-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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